Cas no 2229351-28-2 (methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate)
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate
- Methyl 2-ethoxy-β-hydroxybenzenepropanoate
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- Inchi: 1S/C12H16O4/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7,10,13H,3,8H2,1-2H3
- InChI Key: JKNZMQCUPNURAX-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1OCC)(O)CC(=O)OC
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790789-0.05g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1790789-0.1g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1790789-0.25g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1790789-0.5g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1790789-1.0g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1790789-2.5g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1790789-5.0g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1790789-10.0g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1790789-1g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1790789-5g |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
2229351-28-2 | 5g |
$2981.0 | 2023-09-19 |
methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate
Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate (CAS No. 2229351-28-2): A Comprehensive Overview
Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate, identified by the chemical compound code CAS No. 2229351-28-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry. The compound's molecular structure, featuring a hydroxypropanoate moiety linked to an ethoxyphenyl group, makes it a versatile intermediate in the synthesis of more complex molecules.
The< strong> ethoxyphenyl substituent in Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate contributes to its aromatic character, which is often exploited in medicinal chemistry for its interaction with biological targets. Recent studies have highlighted the importance of aromatic rings in drug design, particularly in enhancing binding affinity and selectivity. The presence of both hydroxyl and ester functional groups provides multiple sites for chemical modification, making this compound a valuable building block for the synthesis of novel therapeutic agents.
In the realm of pharmaceutical research, Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate has been explored as a precursor in the development of bioactive molecules. Its structural features suggest potential applications in the synthesis of ligands for enzyme inhibition and receptor binding studies. For instance, the< strong> hydroxypropanoate group can be modified to introduce various pharmacophores, while the ethoxyphenyl ring offers a stable aromatic core for further functionalization.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to streamline its synthesis, reducing reaction times and improving yields. These improvements are crucial for pharmaceutical applications where cost-effective and high-quality intermediates are essential.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in developing sustainable synthetic routes for key intermediates like Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate. Green chemistry principles are being integrated into its production processes, emphasizing minimal waste generation and the use of environmentally benign solvents. Such approaches align with global efforts to promote sustainable manufacturing practices in the chemical industry.
In addition to its synthetic utility, Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to neurological disorders and inflammatory conditions. The< strong> ethoxyphenyl moiety, known for its interaction with certain biological pathways, is a focal point in these investigations. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
The development of high-throughput screening methods has facilitated rapid testing of compounds like Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate for various biological targets. These techniques allow researchers to identify promising candidates for further optimization, expediting the drug discovery process. The compound's structural diversity makes it an attractive candidate for such screens, where multiple functionalities can be simultaneously evaluated.
The role of computational chemistry in understanding the behavior of Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate cannot be overstated. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the design of more effective derivatives. These computational approaches complement experimental work by predicting properties such as binding affinity and metabolic stability, which are critical factors in drug development.
As interest in natural product-inspired drug design grows, Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate has been examined as a synthetic equivalent to certain bioactive natural products. Its structural features allow for modifications that mimic natural compounds while offering improved pharmacokinetic properties. This synergy between synthetic chemistry and natural product research is fostering innovation in medicinal chemistry.
The future prospects of Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academia and industry are expected to drive further advancements, leading to new therapeutic agents based on this versatile intermediate. The compound's unique combination of structural features positions it as a cornerstone in modern pharmaceutical research.
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